molecular formula C21H27N3O4S2 B250017 N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide

Cat. No.: B250017
M. Wt: 449.6 g/mol
InChI Key: NMXSAICKWBQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dimethylsulfamoyl group, the carbamothioyl group, and the attachment of the 3-methylbutoxy group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide
  • N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-nitrobenzamide

Uniqueness

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C21H27N3O4S2/c1-15(2)12-13-28-18-7-5-6-16(14-18)20(25)23-21(29)22-17-8-10-19(11-9-17)30(26,27)24(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,22,23,25,29)

InChI Key

NMXSAICKWBQBPY-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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